
1-Nitro-3-(trifluoromethylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-3-(trifluoromethylsulfonyl)benzene is a chemical compound with the molecular formula C7H4F3NO4S . It is also known by other names such as 3-(Trifluoromethylsulfonyl)nitrobenzene .
Synthesis Analysis
The synthesis of nitro compounds like 1-Nitro-3-(trifluoromethylsulfonyl)benzene can be achieved through various methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .Molecular Structure Analysis
The molecular structure of 1-Nitro-3-(trifluoromethylsulfonyl)benzene consists of a benzene ring with a nitro group (-NO2) and a trifluoromethylsulfonyl group (-CF3SO2) attached to it . The molecular weight of this compound is 255.17100 .Scientific Research Applications
Dissociative Electron Attachment Studies
Research on halocarbon-derivatives of nitro-benzene, including 1-nitro-3(1122-tetrafluoroethoxy)-benzene and 4-fluoro-3-nitro-benzo-trifluoride, explores their interactions with electrons. These studies are significant for understanding the electron capture processes and the formation of transient negative ions (TNIs) and dissociative attachment products in these compounds (Wnorowska, Kočišek, & Matejčík, 2014).
Solubility in Ionic Liquids
The solubility of various gases, including benzene, in ionic liquids such as 1-n-butyl-3-methyl imidazolium bis(trifluoromethylsulfonyl) imide has been studied. This research helps in understanding the interactions and solubility behaviors of benzene and related compounds in different ionic liquids (Anthony, Anderson, Maginn, & Brennecke, 2005).
Synthesis and Nucleophilic Aromatic Substitution
Studies have been conducted on the synthesis and nucleophilic aromatic substitution of related compounds, like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. These research efforts provide insights into the synthetic pathways and reactivity of such compounds, which are valuable for chemical synthesis and industrial applications (Ajenjo et al., 2016).
Applications in Organic Synthesis
There is research on the one-pot synthesis and asymmetric oxidation of similar compounds, such as 2-nitro-4-(trifluoromethyl)benzene containing sulfides. This showcases the potential of these compounds in organic synthesis, especially in the creation of enantiomerically enriched compounds (Rodygin, Rubtsova, Kutchin, & Slepukhin, 2011).
Crystallography and Structural Analysis
Research in crystallography has explored the structural properties of isomers of 3-nitrobenzotrifluoride, such as 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene. Understanding the crystal structures of these compounds helps in the development of new materials and in the analysis of their physical properties (Lynch & Mcclenaghan, 2003).
Gas Separation Processes
The application of ionic liquids for the separation of benzene from mixtures, such as hexane and benzene mixtures, has been researched. This is particularly relevant for industrial separation processes and environmental technology (Gonzalez et al., 2012).
Safety and Hazards
The safety data sheet for a similar compound, 1-Nitro-3,5-bis(trifluoromethyl)benzene, indicates that it is considered hazardous. It is classified as having skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
1-nitro-3-(trifluoromethylsulfonyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO4S/c8-7(9,10)16(14,15)6-3-1-2-5(4-6)11(12)13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAOZCLTNCRPFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitro-3-(trifluoromethylsulfonyl)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-chloro-4-fluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2789829.png)
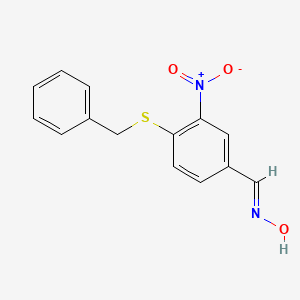
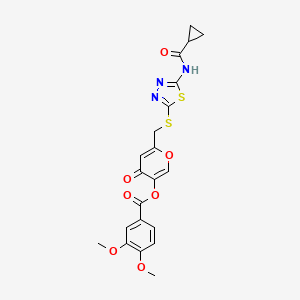
![6-(3-Chloro-2-methylphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2789835.png)

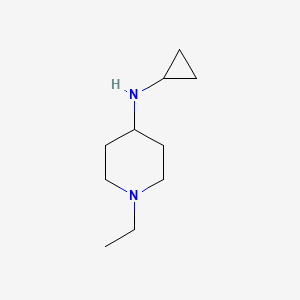
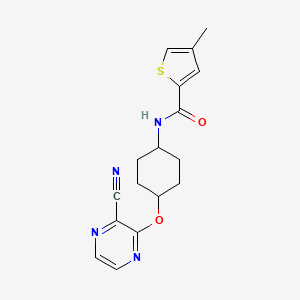

![4-[2-(3-Fluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2789843.png)
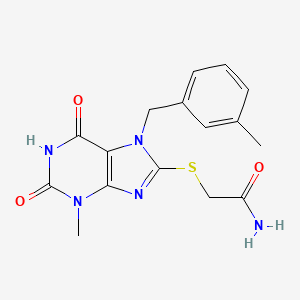
![4-chloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2789845.png)
